

Biosynthesis and natural sources of Gelsevirine

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Compound of Interest

Compound Name: Gelsevirine

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An In-depth Technical Guide to the Biosynthesis and Natural Sources of **Gelsevirine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the natural sources, biosynthesis, and experimental protocols related to **gelsevirine**, a complex monoterpene indole alkaloid (MIA). **Gelsevirine** is a member of the pharmacologically significant Gelsemium alkaloids, known for their intricate molecular architecture and potent biological activities. This guide is intended to serve as a resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis

Gelsevirine is a secondary metabolite found exclusively in flowering plants of the genus *Gelsemium* (family *Gelsemiaceae*). This genus comprises a few species of twining climbers native to Asia and the Americas. All known species are considered poisonous due to their rich alkaloid content. The primary plant sources from which **gelsevirine** has been isolated include:

- *Gelsemium elegans*(Gardner & Champ.) Benth.: Widely distributed in Southeast Asia and southern China, this species is the most frequently cited source and typically contains the highest concentration of **gelsevirine** relative to other alkaloids.[1][2]
- *Gelsemium rankinii*Small: Native to the southeastern United States, this species also produces **gelsevirine**, though it has been studied less extensively than *G. elegans*.

- *Gelsemium sempervirens*(L.) J.St.-Hil.: Known as Carolina jasmine, this species is native to the southeastern and south-central United States and also contains **gelsevirine**.^[3]

The concentration of **gelsevirine** can vary significantly based on the plant part, geographical location, and growth stage.^[4] Quantitative data from various isolation and analysis studies are summarized below.

Quantitative Data Presentation

The following tables present quantitative data on **gelsevirine** yield from *Gelsemium elegans*, the most common source.

Table 1: **Gelsevirine** Yield from Preparative Isolation Studies

Starting Material	Amount of Starting Material	Method	Yield of Gelsevirine	Purity (%)	Reference
Crude Alkaloid Extract	300 mg	HSCCC	21.2 mg	98.6%	[14 in first search]
Crude Alkaloid Extract	1.5 g	pH-zone-refining CCC	195 mg	96.7%	[14 in first search]
Crude Alkaloid Extract	206.6 mg	HSCCC	7.2 mg	93.5%	[14 in first search]

HSCCC: High-Speed Counter-Current Chromatography; CCC: Counter-Current Chromatography

Table 2: **Gelsevirine** Content in *Gelsemium elegans* Tissues via LC-MS/MS Analysis

Plant Tissue	Gelsevirine Content (µg/g dry weight)	Reference
Roots	249.2 (as Koumine, Gelsevirine not specified)	[4]
Stems	149.1 (as Koumine, Gelsevirine not specified)	[4]
Leaves	155.1	[4]

Biosynthesis of Gelsevirine

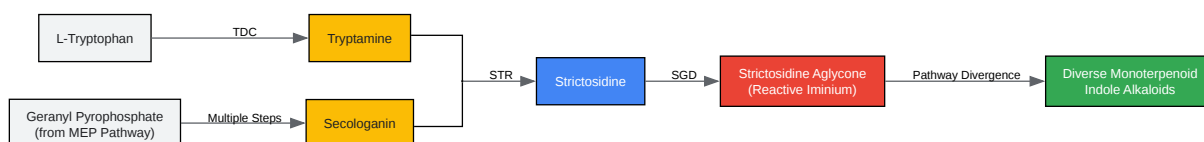
Gelsevirine belongs to the vast family of monoterpenoid indole alkaloids (MIAs), which are characterized by a structural framework derived from two distinct precursors: tryptamine from the shikimate pathway and secologanin from the methylerythritol phosphate (MEP) pathway.[5] [6] The biosynthesis can be conceptually divided into two major stages.

Early Stage: Formation of the Universal Precursor Strictosidine

The initial steps of **gelsevirine** biosynthesis are shared with over 3,000 other MIAs and converge on the formation of the key intermediate, 3α(S)-strictosidine.[7] This pathway is well-elucidated.

- **Tryptamine Formation:** The amino acid L-tryptophan is decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to yield tryptamine.[5]
- **Secologanin Formation:** The monoterpenoid precursor geranyl pyrophosphate (GPP), produced via the MEP pathway, undergoes a series of complex enzymatic reactions (including hydroxylation, oxidation, and cyclization) to form the iridoid glucoside secologanin.
- **Condensation to Strictosidine:** In the plant cell vacuole, Strictosidine Synthase (STR) catalyzes a stereospecific Pictet-Spengler condensation between tryptamine and secologanin to form strictosidine.[5][7]

- Gateway to MIA Diversity: Strictosidine is then deglycosylated by Strictosidine β -D-Glucosidase (SGD), which removes the glucose moiety to produce a highly reactive aglycone.[5] This unstable intermediate can exist as several isomers, including a reactive iminium species, which serves as the crucial branch point for the biosynthesis of the diverse array of MIA scaffolds.[5]



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Early-stage biosynthesis of Monoterpenoid Indole Alkaloids (MIAs).

Late Stage: Proposed Biosynthesis of the Gelsevirine Scaffold

The precise enzymatic steps that transform the strictosidine aglycone into the complex, caged structure of **gelsevirine** have not yet been fully elucidated. This remains an active area of research.[3][5] However, based on the biosynthesis of the co-occurring and structurally related alkaloid gelsemine, a hypothetical pathway can be proposed.[7]

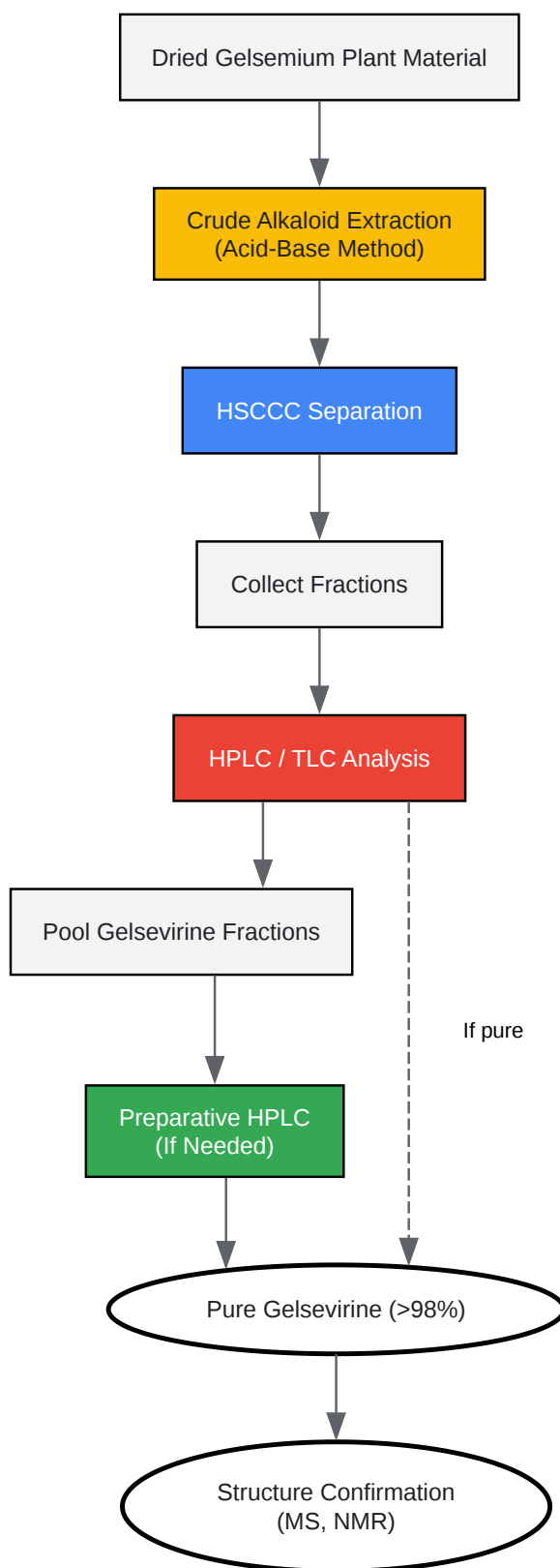
It is believed that the pathway proceeds through several key intermediates, including koumicine (also known as akkuammidine), which is a common precursor for many Gelsemium alkaloids. [7] The formation of **gelsevirine**'s unique hexacyclic framework from a precursor like the strictosidine aglycone requires a series of profound molecular rearrangements and cyclization events. These transformations are likely catalyzed by specialized tailoring enzymes, such as:

- Cytochrome P450 Monooxygenases (P450s): These enzymes are critical for introducing oxidative modifications, which can trigger subsequent cyclizations.

- Reductases and Dehydrogenases: These enzymes modify oxidation states at key positions, facilitating ring formation or closure.
- Unknown Cyclases: Specific enzymes are likely required to orchestrate the intricate bond formations that create the rigid, cage-like core of **gelsevirine**.

The proposed pathway involves the formation of new C-C and C-O bonds, leading to the characteristic oxindole core and the complex bridged-ring system.





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